molecular formula C10H13NO2 B14148490 N-(3,5-dimethylphenyl)glycine CAS No. 42288-17-5

N-(3,5-dimethylphenyl)glycine

Cat. No.: B14148490
CAS No.: 42288-17-5
M. Wt: 179.22 g/mol
InChI Key: YRNPDKYKAVLYOA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)glycine is a research chemical belonging to the class of N-aryl glycines. This class of compounds is of significant interest in scientific research due to its diverse applications, particularly in polymer science and medicinal chemistry. Based on studies of closely related compounds, this compound may serve as a potential precursor or building block in the development of novel materials. For instance, structurally similar N-aryl glycines are known to function effectively as initiators in free radical photopolymerization, a process relevant for coatings, dental resins, and stereolithography . Furthermore, the 3,5-dimethylphenyl moiety is a group found in compounds with demonstrated biological activity. Research on other molecules containing this group has shown potential in inhibiting specific cellular processes, such as melanogenesis, suggesting that this compound could be a valuable intermediate in the synthesis of bioactive molecules for pharmacological investigation . The synthesis of such N-aryl glycines can be achieved through modern, efficient methods involving the intermolecular cyclization of 2-chloro-N-aryl acetamides . Researchers exploring advanced polymers, photopolymerization initiators, or novel pharmaceutical intermediates may find this compound particularly valuable. This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-8(2)5-9(4-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNPDKYKAVLYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308252
Record name N-(3,5-Dimethylphenyl)glycine
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URL https://comptox.epa.gov/dashboard/DTXSID301308252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-17-5
Record name N-(3,5-Dimethylphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Spectroscopic Characterization

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (XRD)

While a specific single-crystal X-ray diffraction structure for N-(3,5-dimethylphenyl)glycine is not publicly available in crystallographic databases, analysis of closely related compounds, such as N-(3,5-dimethylphenyl)succinamic acid, provides significant insight. nih.gov For N-(3,5-dimethylphenyl)succinamic acid, the crystal system is monoclinic with the space group P21/c. nih.gov It is anticipated that this compound would also crystallize in a common space group, likely monoclinic or orthorhombic, which is typical for N-substituted anilides and glycine (B1666218) derivatives. nih.govat.ua

The expected key structural features would include the planar geometry of the phenyl ring and the carboxylate group, with the glycine side chain exhibiting some conformational flexibility. The bond lengths and angles would be characteristic of a zwitterionic amino acid, with C-O bond lengths in the carboxylate group being intermediate between a single and double bond, and C-N bond lengths reflecting the substituted amine character.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures) This table is predictive and based on data from analogous compounds such as N-(3,5-dimethylphenyl)succinamic acid. nih.gov

ParameterPredicted Value/System
Crystal SystemMonoclinic
Space GroupP21/c or similar
Key FeaturesZwitterionic form, extensive hydrogen bonding

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals forces)

The crystal packing of this compound is expected to be dominated by strong hydrogen bonds originating from its zwitterionic nature. The protonated secondary amine (N-H) and the carboxylate oxygen atoms are prime candidates for robust hydrogen bonding.

van der Waals Forces : The non-polar 3,5-dimethylphenyl groups would interact through van der Waals forces, including potential π-π stacking interactions between aromatic rings of adjacent molecules, further consolidating the crystal structure. mdpi.com The specific arrangement (e.g., herringbone or stacked) would depend on the steric influence of the methyl groups. mdpi.com

The interplay of these interactions determines the final crystal architecture. The analysis of similar structures suggests that molecules often organize into layers or chains, stabilized by hydrogen bonds, with van der Waals forces acting between these layers. mdpi.com

Polymorphism and Co-crystallization Studies

Polymorphism : Glycine itself is well-known for its ability to exist in multiple crystalline forms (polymorphs), most notably the α, β, and γ forms, which differ in their crystal packing and physical properties. acs.orgmdpi.com N-substituted glycine derivatives also have the potential to exhibit polymorphism, as substitutions on the amino group can alter the hydrogen-bonding patterns and lead to different stable or metastable packing arrangements. researchgate.net While no specific polymorphic forms of this compound have been reported, its structural complexity suggests that polymorphism is a distinct possibility, influenced by crystallization conditions such as solvent, temperature, and saturation. acs.org

Co-crystallization : Co-crystallization is a widely used technique to modify the physicochemical properties of molecules. researchgate.net Glycine and its derivatives have been successfully co-crystallized with various co-formers, such as carboxylic acids and sulfamic acid, to create new solid forms with altered properties like piezoelectricity. acs.orgnih.govnih.gov The presence of both a hydrogen bond donor (N-H) and acceptors (carboxylate oxygens) in this compound makes it an excellent candidate for forming co-crystals with complementary molecules.

Solution-State Spectroscopic Techniques

Spectroscopic methods are vital for confirming the molecular structure of this compound in solution and understanding the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR, 2D NOESY)

NMR spectroscopy provides definitive evidence for the connectivity and chemical environment of atoms within the molecule.

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the phenyl ring would appear as two signals in the aromatic region (around 6.5-7.5 ppm). A singlet would correspond to the lone proton at the C4 position, and another singlet (integrating to two protons) would represent the two equivalent protons at the C2 and C6 positions. The two methyl groups at the C3 and C5 positions, being equivalent, would produce a single sharp singlet in the upfield region (around 2.2-2.4 ppm). The methylene (B1212753) (-CH₂-) protons of the glycine unit would appear as a singlet, and the chemical shift would be sensitive to the solvent and pH.

¹³C NMR : The carbon NMR spectrum provides information on all unique carbon atoms. Characteristic signals would include those for the carboxyl carbon (>170 ppm), the aromatic carbons (110-150 ppm), the methylene carbon (~45-55 ppm), and the methyl carbons (<25 ppm). rsc.org

¹⁵N NMR and 2D NOESY : Advanced techniques like ¹⁵N NMR could provide direct information on the nitrogen atom's environment, which is particularly useful for studying hydrogen bonding and zwitterionic states. researchgate.net 2D NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space correlations between protons, helping to confirm the three-dimensional structure and conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on data from analogous compounds like N-aryl glycines and N-(3,5-dimethylphenyl)benzamide, typically in a solvent like DMSO-d₆ or CDCl₃. rsc.orgrsc.orgnih.gov

¹H NMR¹³C NMR
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
-COOH~10-12 (broad s)Singlet-COOH~171-173
Ar-H (C2, C6)~6.6-6.8SingletAr-C (C1)~147-149
Ar-H (C4)~6.5-6.7SingletAr-C (C3, C5)~138-140
-NH-Variable, broadSingletAr-C (C4)~119-122
-CH₂-~3.8-4.1SingletAr-C (C2, C6)~112-115
-CH₃~2.2-2.3Singlet-CH₂-~46-48
-CH₃~21-22

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.com

FT-IR Spectroscopy : The IR spectrum of zwitterionic this compound would be characterized by a broad absorption band in the 2500-3200 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would appear as strong bands around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. Other key peaks would include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and N-C stretching vibrations. nih.gov

Raman Spectroscopy : Raman spectroscopy would show a strong band for the symmetric stretching of the aromatic ring. The N=N stretching vibration in related azo compounds gives a strong Raman signal, though this bond is not present here. lippertt.ch The C-H and C-C skeletal vibrations would also be prominent. The technique is particularly useful for studying polymorphism, as different crystal packing arrangements result in distinct shifts in the low-frequency lattice vibrations. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predictions are based on general spectroscopic data for amino acids and substituted aromatics. nih.govnih.govresearchgate.net

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
O-H Stretch (of COOH)Carboxylic Acid (non-zwitterion)2500-3300 (very broad)Broad, Medium
N⁺-H StretchProtonated Amine (zwitterion)2500-3200 (broad)Broad, Medium
C-H Stretch (Aromatic)Phenyl Ring3000-3100Medium-Weak
C-H Stretch (Aliphatic)-CH₂- and -CH₃2850-2980Medium
C=O Stretch (of COOH)Carboxylic Acid (non-zwitterion)1700-1725Strong
COO⁻ Asymmetric StretchCarboxylate (zwitterion)1550-1610Strong
C=C StretchAromatic Ring1450-1600Medium-Variable
COO⁻ Symmetric StretchCarboxylate (zwitterion)1380-1420Strong
C-N StretchAryl-Amine1250-1350Medium

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the clear identification of the molecular ion. ub.edunih.gov The expected protonated molecule in positive ion mode would be [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments provide further structural confirmation by inducing fragmentation of the isolated molecular ion. The fragmentation pattern of this compound is predictable based on its constituent functional groups—a secondary amine and a carboxylic acid. libretexts.org Key fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a primary site for cleavage, a common pathway for aliphatic amines. libretexts.org This would result in the loss of the glycine moiety or parts thereof.

Decarboxylation: Loss of the carboxyl group (–COOH) as carbon dioxide (CO₂) is a characteristic fragmentation for carboxylic acids.

Aromatic Ring Fragmentation: Cleavage can also occur at the bond connecting the nitrogen to the 3,5-dimethylphenyl ring.

While specific experimental mass spectra for this compound are not detailed in the provided literature, analysis of structurally similar compounds, such as derivatives of N-(3,5-dimethylphenyl)alanine, has been successfully performed using mass spectroscopy, confirming the utility of this technique for structural verification. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Predicted Fragment Ion (m/z)Description of Neutral LossFragmentation Pathway
[M-45]⁺Loss of carboxyl group (COOH)Decarboxylation
[M-74]⁺Loss of glycine moiety (NHCH₂COOH)Cleavage of C-N bond
121Formation of dimethylaniline fragmentCleavage of N-C bond (glycine side)
120Formation of dimethylphenyl radical cationCleavage and rearrangement

Chiral Analysis Methodologies

As a chiral compound, possessing a stereocenter at the α-carbon of the glycine moiety, the separation and analysis of the enantiomers of this compound are crucial. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are the primary methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantiomeric resolution of racemic mixtures. csfarmacie.czresearchgate.net The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For compounds like this compound, polysaccharide-based CSPs are particularly effective. researchgate.netmdpi.com Specifically, cellulose (B213188) or amylose (B160209) derivatives coated onto a silica (B1680970) support have demonstrated broad applicability and high versatility. researchgate.netmdpi.com The most relevant CSPs for this analysis are those functionalized with 3,5-dimethylphenyl carbamate (B1207046) groups, such as:

Cellulose tris(3,5-dimethylphenylcarbamate)

Amylose tris(3,5-dimethylphenylcarbamate)

The chiral recognition mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. csfarmacie.czhplc.eu The 3,5-dimethylphenyl groups on the CSP provide sites for π-π interactions with the aromatic ring of the analyte, while the carbamate linkages offer sites for hydrogen bonding. preprints.org The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is critical for optimizing the separation. csfarmacie.cz

Table 2: Common Chiral Stationary Phases for HPLC Analysis

Chiral Stationary Phase (CSP)Common Trade NameTypical Mobile PhasePrimary Interaction Mechanism
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD / CelluCoat hplc.euHexane/2-Propanolπ-π stacking, Hydrogen bonding, Steric hindrance csfarmacie.cz
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD / AmyCoat mdpi.comhplc.euHexane/2-Propanolπ-π stacking, Hydrogen bonding, Steric hindrance preprints.org
N-(3,5-dinitrobenzoyl)-phenylglycineNUCLEOSIL CHIRAL-2 hplc.euHexane/2-Propanol/AcetonitrileCharge-transfer interactions, Hydrogen bonding hplc.eu

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis through the use of chiral auxiliaries. nih.govrsc.org

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added to the NMR sample of the racemic analyte. nih.govacs.org The CSA forms rapid and reversible diastereomeric complexes with each enantiomer of the analyte through non-covalent interactions. acs.org This diastereomeric environment causes the corresponding protons in the two enantiomers to experience different magnetic fields, resulting in separate signals in the ¹H NMR spectrum (a phenomenon known as chemical shift non-equivalence, ΔΔδ). nih.gov Research has shown that chiral selectors featuring 3,5-dimethylphenyl groups are effective CSAs for resolving racemic amino acid derivatives, demonstrating their suitability for analyzing this compound. unipi.itacs.org

Chiral Derivatizing Agents (CDAs) represent an alternative approach. rsc.orgresearchgate.net A CDA is an enantiomerically pure reagent that reacts covalently with the enantiomers of the analyte to form a stable pair of diastereomers. researchgate.net Since diastereomers have distinct physical properties, their NMR spectra are inherently different, allowing for straightforward quantification of the enantiomeric ratio without the need for peak separation. The choice between a CSA and a CDA depends on the functional groups present in the analyte and the desired experimental conditions.

Table 3: Methodologies for Chiral NMR Analysis

MethodPrincipleInteractionKey Feature
Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes in solution nih.govNon-covalent (e.g., H-bonding, π-π stacking) acs.orgInduces chemical shift non-equivalence (ΔΔδ) in the NMR spectrum nih.gov
Chiral Derivatizing Agents (CDAs)Conversion of enantiomers into a stable pair of diastereomers researchgate.netCovalent bonding researchgate.netDiastereomers have inherently different NMR spectra

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the prediction of a wide array of molecular properties from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance of accuracy and computational cost. DFT calculations for a molecule like N-(3,5-dimethylphenyl)glycine would typically involve geometry optimization, the calculation of harmonic vibrational frequencies, and Natural Bond Orbital (NBO) analysis.

Geometry Optimization: The first step in most computational studies is to find the lowest energy structure of the molecule, known as the equilibrium geometry. This is achieved by optimizing the bond lengths, bond angles, and dihedral angles. For this compound, this process would yield the precise three-dimensional arrangement of its atoms. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose, providing accurate structural parameters niscpr.res.in.

Harmonic Vibrational Frequencies: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., IR and Raman). For a related molecule, N-benzoyl glycine (B1666218), DFT calculations have been used to assign vibrational modes, such as N-H stretching, C=O stretching, and benzene (B151609) ring deformations niscpr.res.in. A similar analysis for this compound would allow for the theoretical prediction and interpretation of its experimental infrared and Raman spectra nih.govinrim.it.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by converting the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds researchgate.net. This analysis reveals details about charge distribution, hybridization, and intramolecular interactions, such as charge transfer (delocalization) effects niscpr.res.inyoutube.com. For this compound, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pair into the phenyl ring or the carbonyl group, providing insights into the molecule's electronic stability.

Table 1. Illustrative Data Obtainable from DFT Calculations for a Glycine Derivative. (Data shown are representative and not specific to this compound)
ParameterDescriptionExample Finding
Optimized Bond Length (Å)The calculated equilibrium distance between two bonded atoms.C=O: ~1.21 Å; C-N: ~1.46 Å
Optimized Bond Angle (°)The calculated angle between three connected atoms.C-N-H: ~115°
Vibrational Frequency (cm-1)Calculated frequency of a specific molecular vibration.N-H stretch: ~3400 cm-1; C=O stretch: ~1750 cm-1
NBO Charge (a.u.)The calculated net charge on an atom.O(carbonyl): ~ -0.6 e; N: ~ -0.8 e

Conformational Analysis

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

A key technique for this is Potential Energy Surface (PES) scanning uni-muenchen.deyoutube.com. In a PES scan, a specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step while allowing all other geometric parameters to relax unimi.itnih.gov. By plotting energy versus the dihedral angle, one can identify energy minima (stable conformers) and energy maxima (transition states). For this compound, important dihedral angles to scan would include the rotations around the C-N bond and the C-C bonds of the glycine backbone to understand its flexibility and preferential shapes.

Thermochemical Property Calculations

From the results of frequency calculations, it is possible to compute various thermochemical properties based on statistical mechanics biomedres.us. These properties are typically calculated under standard conditions (298.15 K and 1 atm) and include:

Zero-point vibrational energy (ZPVE): The residual vibrational energy of a molecule at 0 K.

Enthalpy (H): A measure of the total energy of a system.

Entropy (S): A measure of the disorder or randomness of a system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

These calculations are crucial for predicting reaction energies, equilibrium constants, and the relative stabilities of different isomers or conformers at a given temperature nist.govresearchgate.net.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its chemical behavior. Computational methods provide powerful descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species researchgate.net.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity researchgate.net. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive nih.gov. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron donation (likely the phenyl ring and nitrogen atom) and electron acceptance (likely the carbonyl group) niscpr.res.inchemrxiv.org.

Table 2. Key Parameters from Frontier Molecular Orbital (FMO) Analysis. (Values are representative for organic molecules and not specific to this compound)
ParameterSymbolTypical Value (eV)Significance
HOMO EnergyEHOMO-5 to -7Electron-donating ability
LUMO EnergyELUMO-1 to -3Electron-accepting ability
HOMO-LUMO GapΔE3 to 5Chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule wolfram.comlibretexts.orgucsb.edu. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green/Yellow: Regions of neutral or intermediate potential.

An MEP map for this compound would likely show negative potential (red) around the oxygen atoms of the carboxyl group and a positive potential (blue) around the N-H and O-H protons, visually identifying the sites for electrophilic and nucleophilic interactions, respectively researchgate.netuni-muenchen.de. This analysis provides a powerful, intuitive guide to predicting intermolecular interactions and chemical reactivity.

Molecular Dynamics (MD) Simulations and Docking Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape—the range of three-dimensional shapes it can adopt—and the relative stability of these conformations. nih.gov

The molecule's structure is not static; rotation around single bonds allows it to exist in various spatial arrangements, or conformers. acs.org The stability of these conformers is influenced by intramolecular interactions, such as steric hindrance from the dimethylphenyl group and potential hydrogen bonding involving the glycine backbone. MD simulations can model these dynamics, providing insights into:

Preferred Conformations: Identifying the low-energy, and therefore most probable, shapes of the molecule in different environments (e.g., in a vacuum or in solution).

Flexibility and Dynamics: Quantifying the motion within the molecule, such as the fluctuation of specific regions. The root-mean-square fluctuation (RMSF) is a common metric used to measure the average deviation of a particle from a reference position over time, indicating flexibility. nih.govconsensus.app

Although specific MD simulation studies on this compound have not been reported in the surveyed literature, research on glycine and its derivatives shows that even subtle changes in structure or environment can significantly impact conformational preferences and stability. nih.govmdpi.com Such studies are crucial for understanding how the molecule might behave in a biological system, as its conformation often dictates its function and interaction with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). youtube.com This modeling is a cornerstone of structure-based drug design, aiming to understand and predict how a ligand might interact with a biological target at the atomic level. nih.govstanford.edu

The process involves two main stages:

Sampling: Generating a wide range of possible orientations and conformations of the ligand within the protein's binding site.

Scoring: Evaluating these poses using a scoring function, which is a mathematical method used to estimate the binding affinity (the strength of the interaction). youtube.com A lower score typically indicates a more favorable binding energy. stanford.edu

A molecular docking simulation of this compound with a target protein would aim to identify the most stable binding mode. The results would provide detailed information on the intermolecular interactions, such as:

Hydrogen bonds between the glycine's carboxyl and amino groups and protein residues.

Hydrophobic interactions involving the 3,5-dimethylphenyl ring.

Van der Waals forces.

While no specific docking studies for this compound have been published, this methodology is widely applied to similar molecules. For example, docking simulations have been used to model how glycine and its antagonists bind to the glycine receptor (GlyR). nih.govresearchgate.net Such models are invaluable for rationalizing structure-activity relationships and guiding the design of new, more potent, or selective molecules. escholarship.org

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe how a material's optical characteristics (like its refractive index) change with the intensity of incident light. youtube.com Materials with significant NLO responses are crucial for a range of advanced technologies, including lasers, optical switching, and data storage. sphinxsai.com

The NLO response of a material originates from its molecular structure. Molecules that possess both an electron-donating group and an electron-accepting group, connected by a π-conjugated system, often exhibit large NLO effects. At the crystal level, a non-centrosymmetric arrangement of molecules is typically required for second-order NLO phenomena like second-harmonic generation (SHG), where a material emits light at twice the frequency (half the wavelength) of the incoming light. youtube.comsphinxsai.com

Glycine, the simplest amino acid, is known to crystallize in several polymorphic forms. While the α and β forms are centrosymmetric, the γ-glycine polymorph crystallizes in a non-centrosymmetric space group, making it a candidate for NLO applications. sphinxsai.com This has spurred interest in the NLO properties of the broader family of glycine derivatives and complexes. researchgate.net

There are no specific studies in the reviewed literature detailing the experimental or theoretical NLO properties of this compound. However, its molecular structure—containing an amino group (donor) and a carboxyl group (acceptor) linked to an aromatic ring—suggests that it could possess NLO activity. A comprehensive investigation would require:

Synthesis and Crystallization: Growing high-quality single crystals of the compound.

Structural Analysis: Confirming a non-centrosymmetric crystal structure using techniques like X-ray diffraction.

NLO Measurement: Quantifying the SHG efficiency, often using the Kurtz-Perry powder technique, to compare its NLO response to standard materials like potassium dihydrogen phosphate (KDP). sphinxsai.com

Such research would determine the potential of this compound as a functional material for photonic and optoelectronic applications.

Chemical Reactivity and Mechanistic Transformation Studies

Reactions on the Aryl Moiety

The 3,5-dimethylphenyl group is an electron-rich aromatic system. The directing effects of its substituents—the two methyl groups and the glycine-linked amino group—govern its reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. libretexts.orgpdx.edu The rate and regioselectivity of the reaction are heavily influenced by the substituents on the aromatic ring. masterorganicchemistry.com In N-(3,5-dimethylphenyl)glycine, the amino group (-NH-) is a powerful activating, ortho-, para-directing substituent, while the two methyl groups are also activating and ortho-, para-directing. leapchem.com

The combined effect of these groups makes the aromatic ring highly nucleophilic and directs incoming electrophiles to the positions ortho and para to the strongly activating amino group. Since positions 3 and 5 are occupied by methyl groups, electrophilic attack is predicted to occur at the 2, 4, and 6 positions. The general mechanism involves the attack of an electrophile (E+) on the electron-rich ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. pdx.edu

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although the presence of the amino group can complicate these reactions by coordinating with the Lewis acid catalyst. clockss.org Protecting the amino group may be necessary for successful acylation.

Reaction TypeTypical ReagentsElectrophile (E+)Predicted Products
HalogenationBr₂, FeBr₃Br⁺2-Bromo-N-(3,5-dimethylphenyl)glycine and/or 4-Bromo-N-(3,5-dimethylphenyl)glycine
NitrationHNO₃, H₂SO₄NO₂⁺N-(3,5-Dimethyl-2-nitrophenyl)glycine and/or N-(3,5-Dimethyl-4-nitrophenyl)glycine
SulfonationSO₃, H₂SO₄SO₃H⁺2-(Carboxymethylamino)-4,6-dimethylbenzenesulfonic acid

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike EAS, SNAr reactions are rare on electron-rich aromatic rings. masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.com

The aryl moiety of this compound is highly electron-rich due to the electron-donating nature of the amino and methyl substituents. leapchem.comsolubilityofthings.com It also lacks a suitable leaving group in its native form. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. The reaction would only become feasible if the ring were first modified with powerful electron-withdrawing groups and a good leaving group were introduced.

Reactions Involving the Glycine (B1666218) Moiety

The glycine portion of the molecule offers several sites for chemical transformation, including the carboxylic acid group, the α-carbon, and the nitrogen atom.

The carboxylic acid functional group of the glycine moiety readily undergoes esterification and amidation, which are fundamental transformations in organic and medicinal chemistry.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction converts this compound into its corresponding ester derivatives. yakhak.org

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction usually requires the use of a coupling agent to activate the carboxylic acid. nih.gov Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions like racemization. researchgate.netacs.org

Reaction TypeReactantTypical Reagents/ConditionsProduct Class
EsterificationAlcohol (R-OH)H⁺ catalyst (e.g., H₂SO₄), heatThis compound ester
AmidationAmine (R₂NH)Coupling agent (e.g., EDC, HATU)N-(3,5-dimethylphenyl)glycinamide

N-aryl glycine derivatives are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds through cyclization reactions. One of the most notable examples is the Povarov reaction, an imino Diels-Alder reaction. dntb.gov.ua In this process, an N-aryl glycine ester can be oxidized in situ to form a reactive N-aryliminium ion intermediate. This intermediate then undergoes a [4+2] cycloaddition with an alkene or alkyne (the dienophile).

Recent studies have demonstrated that N-aryl glycine esters can undergo an intramolecular dehydrogenative Povarov cyclization when tethered to an alkyne. rsc.orgrsc.org This reaction, often promoted by an oxidant like Oxone, proceeds through the formation of an iminium ion, which is then trapped intramolecularly by the alkyne to construct complex, fused-ring systems such as quinoline-fused lactones. rsc.orgrsc.org Variants of this reaction using photoredox catalysis have also been developed to synthesize indolo[3,2-c]quinolines from N-aryl glycine esters and indoles. d-nb.info

The secondary nitrogen atom in this compound is nucleophilic and can participate in various reactions, most notably acylation and alkylation.

N-Acylation: The nitrogen can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction forms an N-acyl derivative, effectively creating a tertiary amide structure. For instance, reaction with acetyl chloride would yield N-acetyl-N-(3,5-dimethylphenyl)glycine. N-acylation is a common strategy in peptide synthesis and for modifying the electronic properties of the amino group. thieme-connect.comresearchgate.net

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides. This reaction converts the secondary amine into a tertiary amine. For example, reacting this compound with methyl iodide would yield N-methyl-N-(3,5-dimethylphenyl)glycine. Such N-alkylation can be important for synthesizing more complex unnatural amino acids. acs.org The development of methods for the N-arylation of amino acid esters using aryl triflates has also been reported, highlighting another route for derivatization at the nitrogen. acs.org

Oxidation and Reduction Chemistry

The chemical reactivity of this compound is characterized by the susceptibility of both the glycine backbone and the N-aryl substituent to oxidation and reduction reactions. These transformations often proceed via radical or ionic intermediates, leading to a variety of molecular scaffolds.

Oxidation Chemistry

The oxidation of N-aryl glycines, including this compound, is a versatile strategy for the synthesis of more complex heterocyclic structures and functionalized amino acid derivatives. The methylene (B1212753) group of the glycine moiety is particularly susceptible to oxidation, often leading to the formation of an iminium ion intermediate. This reactive species can then undergo further reactions, such as cyclizations or couplings with various nucleophiles.

Several oxidative strategies have been explored for N-aryl glycines. An auto-oxidation promoted sp3 C-H arylation reaction between N-aryl glycine derivatives and electron-rich arenes has been described, which proceeds under mild conditions using only a Brønsted acid and oxygen. nih.gov This method allows for the formation of N-aryl α-aryl α-amino acid derivatives. The proposed mechanism involves the formation of a radical intermediate. nih.gov

Copper-catalyzed aerobic oxidative dehydrogenative cyclization is another prominent reaction. lookchem.com For instance, the reaction of glycine derivatives with α-angelicalactone can produce complex pyrrolidones under mild conditions. lookchem.com Similarly, oxidative tandem cyclization reactions of N-aryl glycine esters with propargyl alcohols, catalyzed by iron(III) in the presence of acid and oxygen, can yield quinoline-fused lactones. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed through the formation of an imine intermediate followed by an intramolecular cyclization. acs.org

Electrochemical methods also provide a green and efficient way to achieve the oxidation of N-aryl glycines. ustl.edu.cn An electrochemical decarboxylative addition of N-substituted glycines to enaminones has been developed, which occurs under oxidant- and catalyst-free conditions. ustl.edu.cn The proposed mechanism involves the initial anodic oxidation of the N-aryl glycine to form a carboxyl radical, which then decarboxylates to generate a primary carbon radical that engages in further reactions. ustl.edu.cn

The table below summarizes various oxidative reactions applicable to the N-aryl glycine scaffold.

Reaction TypeReagents/ConditionsProductsReference
Auto-oxidation sp3 C-H ArylationBrønsted acid, O2N-aryl α-aryl α-amino acid derivatives nih.gov
Aerobic Oxidative Dehydrogenative CyclizationCu catalyst, O2Polysubstituted pyrrolidones lookchem.com
Oxidative Tandem CyclizationFe(III), H+, O2, propargyl alcoholsQuinoline-fused lactones acs.orgnih.gov
Electrochemical Decarboxylative AdditionEnaminones, Et4NClO4, MeCNC3-aminomethyl chromones ustl.edu.cn
Photoredox Cross-Dehydrogenative CouplingMesoporous graphitic carbon nitride, visible light, O2Indole-decorated glycine derivatives acs.orgnih.gov

Reduction Chemistry

The reduction of N-aryl glycines is less commonly explored compared to their oxidation. However, the carbonyl group of the glycine moiety and the aromatic ring are potential sites for reduction. For instance, the reduction of an N-aryl glycine derivative using sodium borohydride (B1222165) has been reported as a strategy to synthesize N-alkyl glycines. rsc.org This reaction proceeds via the reduction of an intermediate formed from the condensation of glycine with an aldehyde. rsc.org The specific conditions for the reduction of this compound would likely involve standard reducing agents used for carboxylic acids or aromatic systems, depending on the desired transformation.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of this compound, guiding the optimization of reaction conditions and the understanding of reaction mechanisms.

Reaction Kinetics

The kinetics of reactions involving N-aryl glycines are significantly influenced by factors such as temperature, solvent polarity, and the nature of substituents on the aromatic ring. rsc.orgacs.org For the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, it has been observed that polar solvents like DMSO and DMF dramatically increase the reaction rate compared to less polar solvents like ethanol (B145695) or ether. rsc.orgacs.org Temperature is also a critical factor, with higher temperatures generally leading to faster reaction rates. rsc.orgacs.org

Kinetic studies on the oxidative decarboxylation of N-phenylglycine by peroxomonosulfate have shown that the reaction is first-order with respect to both the N-phenylglycine and the oxidant. acs.orgresearchgate.net The rate of this reaction is inhibited by acid and can be catalyzed by metal ions such as Cu²⁺ and VO²⁺, with the catalytic efficiency being in the order of VO²⁺ > Cu²⁺. acs.orgresearchgate.net

In the context of photochemistry, the photoreduction of various compounds by N-phenylglycine has been studied. researcher.life The interaction rate constant (k_q) for the quenching of the excited singlet state of N-phenylglycine by iodonium (B1229267) salt (Iod) was determined to be approximately 1.67 x 10¹⁰ M⁻¹ s⁻¹, indicating a diffusion-controlled electron transfer process. acs.org

The following table presents kinetic data for reactions involving N-phenylglycine, which can serve as a model for understanding the reactivity of this compound.

ReactionKinetic ParameterValueConditionsReference
Photoreduction by N-phenylglycineInteraction rate constant (k_q) with Iod~1.67 x 10¹⁰ M⁻¹ s⁻¹Acetonitrile, UV LED (392 nm) acs.org
Oxidative Decarboxylation of N-phenylglycineReaction OrderFirst-order in [NPG] and [PMS]Perchloric acid medium, 278 K acs.orgresearchgate.net

Thermodynamics

Thermodynamic studies provide information on the feasibility and energy changes associated with reactions of this compound. While specific thermodynamic data for this compound is scarce, data for glycine and related N-aryl glycines can offer valuable insights.

The standard enthalpy of formation (ΔfH°) for glycine in the aqueous phase has been determined, providing a baseline for understanding the energetics of glycine derivatives. anl.govnist.gov For aqueous glycine (in 150 H₂O), the ΔfH° at 298.15 K is -470.23 ± 0.21 kJ/mol. anl.gov The enthalpy of formation for this compound would be influenced by the addition of the 3,5-dimethylphenyl group.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics of reactions involving N-aryl glycine esters. oup.com In copper-catalyzed cross-dehydrogenative coupling reactions with phenols, the formation of an iminium cation intermediate was found to be a favorable pathway. oup.com The free energy change (ΔG) for the electron transfer from N-phenylglycine to an excited photocatalyst has been calculated to be highly negative, indicating a favorable process. acs.org

The table below shows thermodynamic data for glycine, which is a fundamental component of the target molecule.

CompoundThermodynamic ParameterValueUnitsReference
Glycine (aq, 150 H₂O)Standard Enthalpy of Formation (ΔfH° at 298.15 K)-470.23 ± 0.21kJ/mol anl.gov

Applications As a Molecular Scaffold and Ligand in Catalysis

Role as a Precursor in Complex Organic Synthesis

The utility of N-(3,5-dimethylphenyl)glycine as a precursor is highlighted by its application in the construction of diverse and biologically relevant molecular architectures. Its ability to participate in a variety of chemical transformations allows for the efficient synthesis of novel heterocyclic compounds and analogues of bioactive molecules.

Synthesis of Novel Heterocyclic Compounds

While specific research detailing the synthesis of a broad range of novel heterocyclic compounds directly from this compound is not extensively documented in publicly available literature, the principles of N-aryl glycine (B1666218) chemistry suggest its potential as a versatile starting material. Glycine and its derivatives are widely recognized as precursors in the synthesis of various heterocyclic systems. For instance, the reaction of glycine derivatives can lead to the formation of oxazole rings. In a general sense, N-aryl glycines can undergo decarboxylative coupling reactions with imidazole-fused heterocycles, showcasing their utility in constructing more complex heterocyclic systems. nih.gov The presence of the 3,5-dimethylphenyl substituent can influence the reactivity and selectivity of these cyclization reactions, potentially leading to novel structural motifs.

Construction of Bioactive Molecule Analogues (e.g., Quinoline-fused lactones/lactams)

A significant application of N-aryl glycine derivatives, including by extension this compound, is in the synthesis of quinoline-fused lactones and lactams. These scaffolds are present in a variety of natural products and pharmaceutically important molecules. An Oxone-promoted intramolecular dehydrogenative Povarov cyclization of alkyne-tethered N-aryl glycine esters and amides has been developed to afford these biologically significant compounds in high yields. This method has been successfully applied to the preparation of analogues of the cytotoxic alkaloid luotonin A. nih.gov The 3,5-dimethylphenyl group in this context would form part of the resulting quinoline structure, influencing its biological activity. Research has shown that derivatives of luotonin A with substituents on the B ring can exhibit potent cytotoxic activity. nih.gov

Coordination Chemistry of this compound

The presence of both a carboxylic acid and a secondary amine group makes this compound an excellent candidate for use as a ligand in coordination chemistry. These functional groups can coordinate to a variety of metal centers, leading to the formation of stable metal complexes with diverse geometries and potential applications.

Design and Synthesis of Metal Complexes (e.g., with transition metals, organotin)

Similarly, organotin(IV) complexes with N-acetylated β-amino acids have been synthesized and characterized, demonstrating the versatility of amino acid derivatives as ligands for organometallic species. These complexes often exhibit interesting biological activities, including antidiabetic and antibacterial properties. nih.gov The synthesis of such complexes typically involves the reaction of the N-substituted glycine with an appropriate metal salt or organotin precursor.

Ligand Binding Mechanisms and Coordination Geometries

The binding of N-substituted glycines to metal centers typically occurs in a bidentate fashion, leading to well-defined coordination geometries. For transition metal complexes, octahedral and square planar geometries are common, depending on the coordination number and the nature of the metal ion. nih.gov

In the case of organotin(IV) complexes, the coordination geometry is influenced by the number and nature of the organic groups attached to the tin atom. For example, diorganotin(IV) complexes with N-methylglycine have been shown to adopt pentacoordinated trigonal-bipyramidal or hexacoordinated octahedral structures. nih.gov The bulky 3,5-dimethylphenyl group of this compound would likely influence the steric environment around the metal center, potentially leading to unique coordination geometries and affecting the stability and reactivity of the resulting complexes.

Catalytic Applications in Organic Transformations

The metal complexes of N-substituted glycine derivatives have shown promise as catalysts in a variety of organic transformations. The ability to tune the electronic and steric properties of the ligand by modifying the N-substituent makes these complexes attractive for catalyst design.

While direct catalytic applications of this compound complexes have not been specifically reported, research on analogous systems provides strong evidence for their potential. For instance, a binuclear copper(II) complex featuring a Schiff base ligand derived from glycine has demonstrated high efficiency and selectivity as a catalyst in olefin cyclopropanation and C–S cross-coupling reactions. rsc.org The catalyst showed excellent yields and diastereoselectivity in the cyclopropanation reaction. rsc.org

Organocatalysis and Asymmetric Catalysis

This compound serves as a key precursor in organocatalytic and asymmetric reactions, primarily through its ability to generate α-amino radicals under visible-light photoredox conditions. These radicals are highly reactive intermediates that can engage in a variety of bond-forming reactions.

A significant application is in the enantioselective radical coupling of N-aryl glycines with activated ketones. nih.govscispace.comrsc.org In these reactions, a dual catalytic system is employed, combining a photoredox catalyst with a chiral organocatalyst, such as a chiral phosphoric acid (CPA). nih.govscispace.com The photoredox catalyst, upon excitation by visible light, facilitates the single-electron oxidation of this compound, which then undergoes decarboxylation to form a nucleophilic α-amino radical. Simultaneously, the chiral phosphoric acid activates the ketone substrate through hydrogen bonding, creating a stereocontrolled environment for the subsequent radical addition. nih.govrsc.org

This dual catalytic approach enables the direct and efficient synthesis of valuable chiral 1,2-amino tertiary alcohols, which are important structural motifs in pharmaceuticals and natural products. nih.gov The reaction of this compound with substrates like isatins (cyclic ketones) has been shown to produce 3-hydroxy-3-aminoalkylindolin-2-one derivatives with high yields and excellent enantioselectivities. scispace.com This demonstrates the viability of using hydrogen-bonding catalysis to control the stereochemistry of highly reactive radical-coupling processes. nih.govscispace.com

The research findings below detail the performance of this compound in such a reaction.

Interactive Data Table: Enantioselective Coupling of this compound with N-Boc-isatin

EntryReactantsCatalyst SystemSolventTime (h)Yield (%)Enantiomeric Excess (ee %)
1This compound + N-Boc-isatinDPZ Photosensitizer + Chiral Phosphoric Acid (SPINOL-CPA C3)THF368588

Data sourced from a study on the catalytic enantioselective radical coupling of N-aryl glycines. scispace.com

Role as a Ligand in Metal-Catalyzed Reactions

The structural features of this compound, specifically the presence of both a nitrogen atom and a carboxylic acid group, allow it to function as a potential N,O-bidentate ligand. nih.gov In this capacity, it can coordinate with a transition metal center, forming a stable chelate ring that can modulate the metal's catalytic activity and stability.

This mode of action is well-established for simpler glycine derivatives, such as N,N-dimethylglycine, which has proven to be an inexpensive and highly effective ligand in palladium- and copper-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org For instance, N,N-dimethylglycine has been successfully employed in the copper-catalyzed Goldberg reaction for the N-arylation of amides and in the palladium-catalyzed Heck reaction. nih.govorganic-chemistry.org These ligands facilitate the catalytic cycle, often enhancing reaction rates and yields while avoiding the need for more expensive and sensitive phosphine-based ligands.

While the principle of N,O-bidentate ligation is broadly applicable to N-substituted glycine derivatives, specific research detailing the extensive use and efficacy of this compound itself as a ligand in major cross-coupling reactions is not widely documented in current scientific literature. However, the established utility of related compounds suggests a strong potential for this compound to serve a similar role, potentially offering unique steric and electronic properties due to the 3,5-dimethylphenyl substituent. Further research would be required to fully characterize its performance and advantages as a ligand in metal-catalyzed transformations.

Mechanistic Research on Interactions in Biological Systems

Modulation of Enzyme Activity: Mechanistic Studies (e.g., Enzyme Inhibition Mechanisms, Allosteric Modulation)

Enzyme inhibition is a primary mechanism through which small molecules can exert biological effects. Inhibitors can act through various mechanisms, including competitive, non-competitive, and allosteric inhibition. patsnap.comresearchgate.net Competitive inhibitors structurally resemble the enzyme's natural substrate and compete for the same active site. patsnap.com In contrast, non-competitive and allosteric modulators bind to a different site on the enzyme (an allosteric site), inducing a conformational change that alters the enzyme's activity. patsnap.comnih.gov

While detailed enzymatic studies on N-(3,5-dimethylphenyl)glycine itself are not extensively documented in the provided search results, research into structurally related compounds provides insight into its potential. For example, the related sulfonyl derivative, N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine , has been investigated for its potential to modulate enzyme activity, possibly through competitive or allosteric inhibition. smolecule.com The addition of the sulfonyl group can enhance interactions with proteins. smolecule.com

Furthermore, studies on other molecules containing the 3,5-dimethylphenyl group have shown defined enzymatic interactions. N-(3,5-dimethylphenyl)-containing carboxamides have been identified as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts, with a reported IC₅₀ value of approximately 10 µM. In a different context, the inclusion of a 3,5-dimethylphenyl group into certain phosphinic dipeptide inhibitors was found to decrease affinity for the enzyme Leucyl-aminopeptidase (LAP), suggesting that the bulky dimethylphenyl group was not well-accommodated in the enzyme's binding cavity. acs.org This highlights the importance of the specific enzyme's active site architecture in determining the effect of this chemical moiety.

Table 1: Examples of Enzyme Inhibition Mechanisms

Inhibition Type Mechanism of Action Effect on Kinetic Parameters
Competitive Inhibitor binds to the active site, preventing substrate binding. Increases apparent Kₘ; Vₘₐₓ remains unchanged.
Non-competitive Inhibitor binds to an allosteric site, altering enzyme conformation and reducing activity, regardless of substrate binding. Decreases Vₘₐₓ; Kₘ remains unchanged.

| Allosteric Modulation | Binding to a site other than the active site that can either enhance (positive modulation) or decrease (negative modulation) the enzyme's activity. | Can alter Kₘ, Vₘₐₓ, or both. |

Receptor Binding Mechanisms and Specificity

Glycine (B1666218) is a major inhibitory neurotransmitter in the central nervous system, and its effects are mediated by strychnine-sensitive glycine receptors (GlyRs). guidetopharmacology.orgsigmaaldrich.com These receptors are ligand-gated ion channels that, upon activation, allow chloride ions to enter the neuron, causing hyperpolarization and inhibiting neuronal firing. nih.gov GlyRs are pentameric structures composed of various α (α1-α4) and β subunits, and the specific subunit composition determines the receptor's pharmacological profile and function. guidetopharmacology.orgfrontiersin.org

The binding of ligands to GlyRs can be complex. Besides the orthosteric site where glycine binds, there are allosteric sites that can bind modulators. nih.gov These allosteric modulators can potentiate or inhibit the receptor's response to glycine without directly competing with it. biorxiv.org The specificity of binding is determined by the precise three-dimensional structure of the binding pocket. nih.gov

Given that this compound is a derivative of glycine, the GlyR represents a plausible, albeit unconfirmed, biological target. However, the search results lack specific studies detailing the binding of this compound to GlyRs or any other receptor. High-resolution structural studies have defined the binding pockets for glycine and the competitive antagonist strychnine, but similar data for this compound is not available. nih.gov

Protein-Ligand Interaction Studies (e.g., binding kinetics, structural basis of interaction)

Understanding the interaction between a small molecule (ligand) and its protein target is key to mechanistic research. This involves studying the binding affinity (e.g., Kᵢ, Kd), kinetics (on/off rates), and the structural basis of the interaction, often through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. nih.gov

While specific protein-ligand interaction studies for this compound are not detailed in the search results, research on other molecules containing the 3,5-dimethylphenyl moiety provides valuable insights into how this group can interact with protein binding sites. The two methyl groups and the phenyl ring create a hydrophobic region that can fit into corresponding hydrophobic pockets on a protein surface.

For instance, in the development of inhibitors for the Dishevelled 1 (DVL1) protein, the 3,5-dimethylphenyl group of an inhibitor was found to lie in a hydrophobic pocket surrounded by the amino acid residues Leu12, Val75, and Ile81. mdpi.com Similarly, a study on aminopeptidase (B13392206) inhibitors noted that the steric bulk of the 3,5-dimethylphenyl group was a critical factor in its binding, with its affinity being greatly diminished for enzymes with smaller binding cavities. acs.org These examples demonstrate that the 3,5-dimethylphenyl group is a significant determinant of binding affinity and specificity through its hydrophobic and steric properties.

Influence on Cellular Pathway Regulation (e.g., WNT signaling pathway modulation via DVL1 inhibition)

Cellular signaling pathways are complex networks that control fundamental processes like cell growth, differentiation, and proliferation. frontiersin.org The Wnt signaling pathway is a crucial regulator of these processes during embryonic development and adult tissue maintenance. frontiersin.orgmdpi.com Dysregulation of the Wnt pathway is a hallmark of many diseases, including cancer. semanticscholar.org

A key protein in this pathway is Dishevelled (DVL), which transduces the signal from the cell surface Frizzled receptor to downstream components. mdpi.com The PDZ domain of DVL is a critical site for protein-protein interactions, and inhibiting this domain can block Wnt signaling. semanticscholar.org

Research has led to the identification of potent inhibitors that target the DVL PDZ domain. One such compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (also known as RS4690) , acts as a selective DVL1 inhibitor, thereby turning off the Wnt pathway and showing anti-cancer activity in colorectal cancer cells. semanticscholar.orgnih.govnih.gov It is critical to note that this complex indole (B1671886) derivative is structurally distinct from the simple this compound. The presence of the (3,5-dimethylphenyl)sulfonyl group in this potent inhibitor highlights the role of this moiety in achieving high-affinity binding to the DVL1 target. mdpi.com There is no direct evidence in the search results to suggest that this compound itself modulates the WNT pathway.

Table 2: Research Findings on a DVL1 Inhibitor Containing a 3,5-Dimethylphenyl Group

Compound Name Target Protein Pathway Modulated Reported Activity Reference

Role in Glycine Metabolism (e.g., relationship to Glycine N-methyltransferase, Glycine Cleavage System)

Glycine is a non-essential amino acid with diverse metabolic roles, including its synthesis from serine and its degradation. drugbank.comwikipedia.org The primary pathway for glycine catabolism in animals is the Glycine Cleavage System (GCS), a mitochondrial multi-enzyme complex. drugbank.comnih.gov The GCS consists of four protein components (P-protein, T-protein, H-protein, and L-protein) that work together to break down glycine into CO₂, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate. wikipedia.orgnih.govembopress.org

Another key enzyme in glycine metabolism is Glycine N-methyltransferase (GNMT). nih.gov Located primarily in the liver, GNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, producing sarcosine (B1681465) and S-adenosylhomocysteine (SAH). nih.govprospecbio.com This reaction is crucial for regulating the ratio of SAM/SAH, which in turn governs cellular methylation reactions, including DNA methylation. nih.govprospecbio.com

The relationship between this compound and these central enzymes of glycine metabolism has not been described in the provided search results. It is unknown whether this N-substituted glycine derivative can act as a substrate, inhibitor, or modulator of either the GCS or GNMT.

Table 3: Key Enzymes in Glycine Metabolism

Enzyme/System Protein Components Function Cellular Location
Glycine Cleavage System (GCS) P-protein, H-protein, T-protein, L-protein Major pathway for glycine degradation; produces CO₂, NH₃, and one-carbon units. Mitochondria

| Glycine N-methyltransferase (GNMT) | Homotetramer | Catalyzes methylation of glycine to sarcosine; regulates S-adenosylmethionine (SAM) levels. | Cytoplasm (primarily liver) |

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

Current synthetic routes to N-aryl glycines often rely on traditional methods that may involve harsh conditions or generate significant waste. Future efforts must prioritize the development of green and efficient synthetic protocols for N-(3,5-dimethylphenyl)glycine.

Key research avenues include:

Photoredox Catalysis: Leveraging visible light and a photocatalyst for C-H activation and cross-dehydrogenative coupling (CDC) reactions represents a highly sustainable approach. nih.govacs.org Research should focus on adapting these methods, which have been successful for other N-aryl glycines, to synthesize the target compound, potentially using metal-free heterogeneous photocatalysts like mesoporous graphitic carbon nitride to improve recyclability and reduce environmental impact. nih.govacs.org

Electrochemical Synthesis: Electrochemical methods offer a reagent-free activation pathway. The development of an electrochemical silver-catalyzed decarboxylation and cyclization protocol for N-aryl glycines highlights a promising direction. acs.org Future work could explore similar electrochemical strategies for the direct synthesis of this compound, minimizing the use of chemical oxidants and reductants.

Biocatalysis: The use of enzymes, such as EDDS lyase, has shown remarkable efficiency and enantioselectivity in the synthesis of N-arylated amino acids from challenging aromatic amine substrates. rug.nl Investigating the substrate scope of known or engineered enzymes for the asymmetric synthesis of this compound from 3,5-dimethylaniline (B87155) could provide a highly sustainable and selective manufacturing route. rug.nl

One-Pot Procedures: Efficient one-pot methods, such as the rearrangement of 2-chloro-N-aryl acetamides using copper catalysts, have been developed for various N-aryl glycines. rsc.orgnih.govrsc.org Optimizing a similar one-pot sequence for this compound could significantly improve process efficiency by reducing intermediate isolation steps. rsc.orgnih.govrsc.org

A comparative analysis of existing and proposed sustainable methods is presented below:

Table 1: Comparison of Synthetic Approaches for N-Aryl Glycines
Method Key Features Potential Advantages for this compound Synthesis Key Challenges
Traditional Condensation Reaction of an aniline (B41778) with a haloacetic acid derivative. Well-established, straightforward. Often requires high temperatures, stoichiometric base, and may produce salt waste.
Photoredox CDC Visible-light mediated C-H functionalization. nih.govacs.org Metal-free options, mild conditions, high atom economy. nih.gov Catalyst stability, scalability, and substrate-specific optimization.
Electrochemical Synthesis Electron-driven activation and coupling. acs.org Avoids chemical oxidants, precise control over reaction potential. Electrode material stability, electrolyte selection, potential for side reactions. acs.org
Biocatalysis Enzyme-catalyzed asymmetric addition. rug.nl High enantioselectivity, aqueous reaction media, biodegradable catalyst. Enzyme stability, substrate specificity for the 3,5-dimethylphenyl moiety.
One-Pot Rearrangement Copper-catalyzed cyclization and cleavage. rsc.org High process efficiency, reduced workup steps. nih.govrsc.org Catalyst removal, potential for side-product formation.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. Integrating advanced analytical techniques with computational modeling will be key.

Future research should focus on:

Hyperpolarized NMR Spectroscopy: Techniques like Signal Amplification by Reversible Exchange (SABRE) have been used to monitor reactions of glycine (B1666218) derivatives in real-time with significant signal enhancement. acs.org Applying SABRE to this compound could enable sensitive monitoring of its formation in synthetic reactions or its binding interactions in biological systems. acs.org

Advanced Vibrational Spectroscopy: Combining Near-Infrared (NIR) and Attenuated Total Reflectance (ATR) spectroscopy can provide detailed quantitative information about glycine and its derivatives in complex matrices like human serum. mdpi.com This dual-spectroscopic approach could be developed to quantify this compound in various media, identifying its unique spectral fingerprints arising from C-H, N-H, and carboxylic acid group vibrations. mdpi.comrsc.org

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are powerful for predicting molecular geometry, electronic structure (HOMO-LUMO gaps), and reactivity. acs.orgnih.gov Future studies should employ DFT to model the influence of the 3,5-dimethylphenyl group on the glycine backbone, predict its interaction with catalysts or biological receptors, and rationalize its spectroscopic properties. acs.org Hirshfeld surface analysis can further elucidate intermolecular interactions in the solid state. mdpi.com

Table 2: Spectroscopic and Computational Research Targets

Technique Research Goal Expected Outcome
Hyperpolarized NMR (SABRE) Real-time reaction monitoring and binding studies. acs.org Kinetic data on synthesis and molecular interactions; detection at low concentrations.
NIR/ATR Spectroscopy Develop quantitative detection methods. mdpi.com A rapid, non-destructive method for quantification in complex mixtures.
DFT Calculations Elucidate electronic structure and reactivity. acs.org Prediction of reaction pathways, charge distribution, and spectroscopic signatures.
Molecular Dynamics (MD) Simulations Simulate conformational behavior and solvent effects. Understanding of the compound's flexibility and preferred conformations in different environments.

Exploration of Novel Catalytic and Materials Science Applications

The structural motifs within this compound suggest its potential as a precursor or ligand in catalysis and materials science.

Future directions include:

Ligand Development for Catalysis: N-aryl groups are integral to many modern catalysts. The 3,5-dimethylphenyl moiety, in particular, has been shown to be beneficial in certain chiral pyridine-N-oxide catalysts for acylative dynamic kinetic resolution, leading to high enantioselectivity. acs.org Research should be directed at synthesizing derivatives of this compound to serve as chiral ligands for asymmetric catalysis, such as in stereocontrolled C-H amination reactions. nih.gov

Polymer Science: N-phenylglycine is a known initiator for the photopolymerization of various monomers. nih.govrsc.org The specific electronic and steric properties imparted by the 3,5-dimethylphenyl group could modulate the initiation efficiency and properties of the resulting polymers. Future studies should investigate the role of this compound as a photoinitiator in the synthesis of novel polymers, including electrochromic materials like poly(N-phenylglycine) derivatives. acs.org

Precursor for Heterocycles: N-aryl glycines are valuable precursors for synthesizing nitrogen-containing heterocycles like quinolines, which are important pharmacophores. researchgate.netrsc.org The intramolecular Povarov cyclization of N-aryl glycine derivatives is a powerful tool for this purpose. rsc.org Future work should explore the use of this compound in such cyclization reactions to generate novel, highly functionalized quinoline-fused lactones and lactams. researchgate.netrsc.org

Comprehensive Mechanistic Elucidation of Biological Interactions and Pathways

While the biological profile of this compound itself is not extensively documented, related N-aryl glycines and 3,5-dimethylphenyl-containing compounds exhibit notable biological activities, providing a strong rationale for future investigation.

Key research areas should include:

Enzyme Inhibition Studies: The core structure is present in compounds designed as inhibitors for enzymes like histone deacetylases (HDACs). nih.gov Future research should screen this compound and its derivatives against a panel of clinically relevant enzymes to identify potential inhibitory activities. The mechanism may involve interactions with specific molecular targets, where the sulfinamide group (in derivatives) could form hydrogen bonds and the dimethylphenyl group could enhance lipophilicity for better cell penetration.

Receptor Binding Assays: Glycine itself is a neurotransmitter that binds to specific receptors in the central nervous system. drugbank.com It is critical to investigate whether this compound can act as an agonist or antagonist at glycine receptors or other neuronal targets. Its potential antispastic or antipsychotic activities could be mediated by binding to strychnine-sensitive or NMDA receptor complexes. drugbank.com

Metabolomic Profiling: N-phenylglycine has been studied as a potential biomarker for certain diseases. researchgate.net Future studies should aim to determine if this compound is a metabolite of any endogenous or xenobiotic compounds and explore its potential as a biomarker using advanced analytical techniques like LC-MS/MS.

Design and Synthesis of Next-Generation Molecular Probes and Functional Scaffolds

The this compound scaffold is a versatile platform for the development of sophisticated chemical tools for biological research.

Promising future directions are:

Fluorescent Probes: The glycine backbone can be coupled to fluorophores like fluorescein (B123965) to create probes for labeling biomolecules. fishersci.at By attaching a suitable fluorophore to the this compound core, researchers could develop novel probes where the dimethylphenyl group modulates the probe's localization or binding affinity within cellular environments.

Fragment-Based Drug Discovery: Formylglycine has been used as a reactive probe to identify low-affinity fragments that bind to specific protein sites. nih.gov A derivative of this compound containing a reactive handle could be synthesized and used in site-directed screening to discover new fragments for drug development, with the dimethylphenyl moiety serving as a core scaffold for further elaboration. nih.gov

Peptoid and Foldamer Construction: N-substituted glycines are the fundamental building blocks of peptoids, which are biomimetic oligomers studied for their unique folding properties and biological stability. nih.govrsc.org Incorporating this compound into peptoid sequences could introduce specific steric and aromatic interactions, enabling the design of novel foldamers with predictable three-dimensional structures and functions.

Q & A

Q. What are the common synthetic routes for N-(3,5-dimethylphenyl)glycine derivatives, and how can reaction conditions be optimized?

A typical synthesis involves reacting succinic anhydride with 3,5-dimethylaniline in toluene under ambient conditions. The reaction proceeds via nucleophilic acyl substitution, forming N-(3,5-dimethylphenyl)succinamic acid, which is then esterified with ethanol to yield crystalline derivatives. Key optimization parameters include stoichiometric ratios (e.g., 1:1 molar ratio of anhydride to amine), solvent choice (toluene for solubility and inertness), and purification via recrystallization from ethanol . Post-synthesis, unreacted starting materials are removed using dilute HCl, ensuring high purity.

Q. How does meta-substitution with methyl groups influence the crystal packing of N-aryl glycine derivatives?

Meta-substitution with methyl groups introduces steric and electronic effects that dictate crystal packing. In N-(3,5-dimethylphenyl) derivatives, the methyl groups restrict rotational freedom, promoting planar conformations in the amide segment. This steric hindrance often leads to centrosymmetric dimer formation via N–H···O hydrogen bonds, as observed in ethyl N-(3,5-dimethylphenyl)succinamate. These interactions stabilize the lattice, resulting in monoclinic or orthorhombic systems with specific space groups (e.g., P2₁/c) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound derivatives?

X-ray crystallography is critical for resolving molecular geometry and intermolecular interactions. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to analyze hydrogen-bonding patterns and asymmetric units . Spectroscopic methods include:

  • NMR : To confirm substituent positions and monitor reaction progress.
  • FT-IR : To identify amide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹).
  • Mass spectrometry : For molecular weight validation. Crystallographic data should adhere to validation protocols (e.g., CheckCIF) to ensure reliability .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound derivatives be analyzed using X-ray crystallography, and what implications do these interactions have on material properties?

Hydrogen bonding networks are resolved via X-ray diffraction, with SHELXL refining H-atom positions using isotropic displacement parameters. For example, in ethyl N-(3,5-dimethylphenyl)succinamate, N–H···O bonds form centrosymmetric dimers, creating a rigid framework. These interactions influence thermal stability and solubility, as stronger hydrogen bonds reduce lattice flexibility and increase melting points. Such analyses guide the design of derivatives with tailored solid-state properties .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond angles, conformations) for this compound?

Discrepancies often arise from neglecting crystal packing effects in gas-phase computations. To address this:

  • Compare experimental (X-ray) bond lengths/angles with density functional theory (DFT) simulations incorporating periodic boundary conditions.
  • Analyze torsional angles to assess steric strain from methyl groups. For instance, the trans conformation of amide C=O and ester O–CH₂ bonds in the solid state may differ from computational minima due to packing forces .
  • Use validation tools like Platon to check for overlooked symmetry or twinning .

Q. How do electron-withdrawing vs. electron-donating substituents at the meta position affect the electronic environment and reactivity of the glycine moiety?

Substituents like –NO₂ (electron-withdrawing) or –CH₃ (electron-donating) alter electron density at the amide nitrogen. Methyl groups enhance nucleophilicity via inductive effects, increasing reactivity in acyl transfer reactions. Conversely, electron-withdrawing groups reduce basicity, stabilizing the amide bond against hydrolysis. These effects also influence hydrogen-bond strength: methyl-substituted derivatives exhibit shorter N–H···O bonds (e.g., 2.02 Å) compared to nitro-substituted analogs, impacting solubility and crystallization behavior .

Methodological Considerations

  • Crystallization : Slow evaporation from ethanol yields high-quality single crystals suitable for X-ray analysis .
  • Data Validation : Cross-reference R values, displacement parameters, and CheckCIF reports to ensure structural integrity .
  • Comparative Analysis : Use isostructural analogs (e.g., N-(3-chlorophenyl) derivatives) to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.